

Pharmacological Profile of VU0463271 Quarterhydrate: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	VU0463271 quarterhydrate	
Cat. No.:	B15587180	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0463271 is a potent and highly selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2).[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of VU0463271, including its mechanism of action, in vitro and in vivo activities, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and drug development efforts. While commercially available as a quarterhydrate, the pharmacological data presented herein pertains to the active compound, VU0463271.

Introduction

The K-Cl cotransporter KCC2, encoded by the SLC12A5 gene, is the primary extruder of chloride (Cl⁻) in mature neurons.[4] This function is critical for maintaining a low intracellular Cl⁻ concentration, which is essential for the hyperpolarizing and shunting effects of GABAA and glycine receptor-mediated neurotransmission. Dysregulation of KCC2 function is implicated in various neurological disorders, including epilepsy, neuropathic pain, and spasticity. VU0463271 serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of KCC2.

Chemical Properties



Property	Value
IUPAC Name	N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide
Molecular Formula	C19H18N4OS2
Molecular Weight	382.5 g/mol
CAS Number	1391737-01-1
Form	Commercially available as VU0463271 quarterhydrate.[3]

Mechanism of Action

VU0463271 is a selective inhibitor of the KCC2 cotransporter.[1][2][3] By blocking KCC2-mediated Cl⁻ extrusion, VU0463271 leads to an accumulation of intracellular Cl⁻. This increase in the intracellular Cl⁻ concentration causes a depolarizing shift in the reversal potential for GABAA receptor-mediated currents (EGABA), thereby diminishing the efficacy of GABAergic inhibition and leading to neuronal hyperexcitability.

Signaling Pathway of KCC2 Inhibition

The primary effect of VU0463271 is the direct inhibition of KCC2. This disrupts the chloride gradient, which has significant downstream consequences on neuronal signaling.



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Mechanism of Action of VU0463271.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of VU0463271.



Table 1: In Vitro Activity

Parameter	Species	Cell Line	Assay	Value	Reference
IC50	Human	HEK293	Thallium Flux	61 nM	[2][3]
Selectivity	Human	HEK293	Radioligand Binding	>100-fold vs. NKCC1	[2][3]
EGABA Shift	Rat	Cultured Hippocampal Neurons	Gramicidin Perforated Patch-Clamp	Depolarizing shift from -76 mV to -36 mV (at 10 μM)	

Table 2: In Vivo Pharmacokinetics (Rat)

Parameter	Route	Dose	Value	Reference
Clearance (CL)	IV	1 mg/kg	57 mL/min/kg	[2]
Volume of Distribution (Vss)	IV	1 mg/kg	0.4 L/kg	[2]
Half-life (t1/2)	IV	1 mg/kg	9 min	[2]

In Vitro and In Vivo Effects In Vitro Effects

Application of VU0463271 to cultured hippocampal neurons causes a significant and reversible depolarizing shift in EGABA. This shift diminishes the inhibitory postsynaptic potentials mediated by GABAA receptors, leading to increased neuronal firing rates. In hippocampal slice preparations under low magnesium conditions, which model epileptiform activity, VU0463271 induces unremitting recurrent epileptiform discharges.

In Vivo Effects

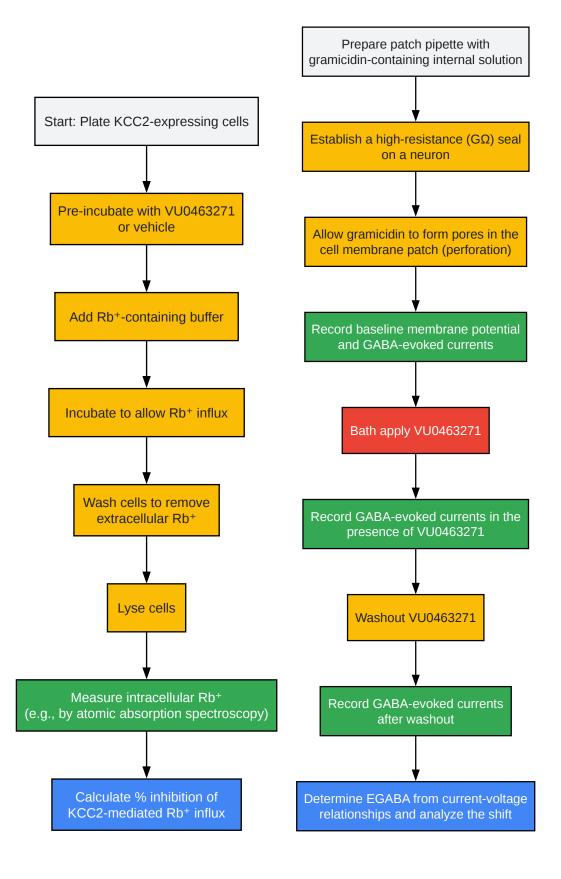
Direct microinfusion of VU0463271 into the hippocampus of awake, freely moving mice rapidly induces epileptiform discharges, demonstrating that acute inhibition of KCC2 is sufficient to generate seizure-like activity in vivo.



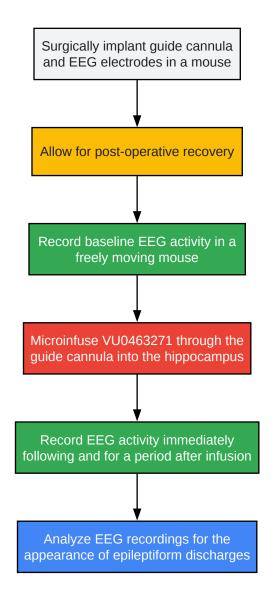
Detailed Experimental Protocols Rubidium (Rb+) Flux Assay for KCC2 Inhibition

This assay indirectly measures KCC2 activity by quantifying the influx of rubidium (Rb⁺), a potassium congener, into cells expressing KCC2.









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